1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
This compound belongs to the tetrahydrothienoimidazole class, characterized by a bicyclic core comprising fused thiophene and imidazole rings. The 5,5-dioxide moiety indicates sulfone groups at positions 5 of the thiophene ring, enhancing electronic stability. Substituents include a 3,5-dimethylphenyl group (electron-donating) at position 1 and a 4-nitrophenyl group (electron-withdrawing) at position 2. While direct synthesis data for this compound are unavailable in the provided evidence, analogs suggest synthetic routes involving cyclization of hydrazine derivatives or coupling reactions with aryl halides .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-12-7-13(2)9-16(8-12)21-18-11-28(25,26)10-17(18)20(19(21)27)14-3-5-15(6-4-14)22(23)24/h3-9,17-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXDXZWQSANHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Thiophene Ring Construction Followed by Imidazole Cyclization
Step 1: Synthesis of Tetrahydrothiophene-3,4-diamine
- Procedure : React 3,4-dibromothiophene with aqueous ammonia under pressure (120°C, 24 h) to yield tetrahydrothiophene-3,4-diamine.
- Yield : ~65% (reported for analogous diamine syntheses).
Step 2: Imidazole Ring Formation
- Reagents : 3,5-Dimethylphenylglyoxal and ammonium acetate.
- Conditions : Reflux in ethanol (12 h), followed by purification via column chromatography (SiO₂, ethyl acetate/hexane).
- Intermediate : 1-(3,5-Dimethylphenyl)tetrahydrothieno[3,4-d]imidazole.
Step 3: Introduction of 4-Nitrophenyl Group
- Coupling Method : Ullmann-type coupling with 4-nitroiodobenzene, CuI, and 1,10-phenanthroline in DMF (100°C, 48 h).
- Yield : 40–50% (based on similar arylations).
Step 4: Sulfurization to Thione
- Reagent : Lawesson’s reagent (2.2 equiv) in toluene (reflux, 6 h).
- Outcome : Converts imine to thione.
Step 5: Oxidation to Sulfone
- Conditions : H₂O₂ (30%) in acetic acid (60°C, 8 h).
- Final Product : 1-(3,5-Dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide.
Table 1: Summary of Route 1 Reaction Conditions
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| 1 | NH₃ (aq), 120°C | 65% | Over-alkylation side products |
| 2 | Glyoxal, NH₄OAc, EtOH | 70% | Diastereomer separation required |
| 3 | CuI, 4-nitroiodobenzene | 45% | Low solubility of aryl iodide |
| 4 | Lawesson’s reagent, toluene | 85% | Excess reagent leads to desulfurization |
| 5 | H₂O₂, AcOH | 90% | Over-oxidation to sulfonic acid |
Critical Analysis of Methodologies
Cyclization Efficiency and Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs (Table 1) differ in substituents on the imidazole ring, altering physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Influences
- Halogen Substituents (e.g., Bromine in ): Bromine’s size and polarizability may facilitate halogen bonding, improving target binding in antimicrobial assays.
Biological Activity
1-(3,5-Dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. The presence of both a nitrophenyl and a dimethylphenyl group enhances its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O2S2 |
| Molecular Weight | 317.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds similar to this thieno[3,4-d]imidazole derivative exhibit significant antimicrobial properties. For instance, derivatives of thiazole and triazole have shown efficacy against various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like nitro enhances antimicrobial potency by increasing the compound's ability to interact with microbial cell membranes or enzymes involved in cell wall synthesis .
Anticancer Properties
Several studies have highlighted the anticancer potential of thieno[3,4-d]imidazole derivatives. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range. A study indicated that derivatives were effective against colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM . The proposed mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation.
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented in numerous studies. For example, certain thiazolidine derivatives have shown to inhibit inflammatory mediators such as TNF-alpha and IL-6 in vitro . This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to reduced cell proliferation or increased apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that can protect cells from oxidative stress .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thieno[3,4-d]imidazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL for several derivatives .
- Cancer Cell Line Testing : In vitro testing on breast cancer cell lines (T47D) revealed significant cytotoxicity with IC50 values around 27.3 µM for certain derivatives . These findings underline the potential for further development into anticancer agents.
Q & A
Basic: What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step protocols, including cyclization, substitution, and oxidation. Key considerations:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate cyclization (common in thienoimidazole syntheses) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaryl intermediates, while ethanol/water mixtures aid crystallization .
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions; lower temperatures (25°C) are optimal for thione formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (DMF/ethanol) achieves >95% purity .
Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Analysis :
- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons (δ 6.8–8.2 ppm for nitrophenyl) and methyl groups (δ 2.3–2.6 ppm) with computational predictions (DFT/B3LYP/6-31G*) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the thienoimidazole core (e.g., sulfur-linked carbons at δ 120–140 ppm) .
- IR Spectroscopy : Confirm thione (C=S stretch at ~1100 cm⁻¹) and sulfone (S=O stretches at 1150–1300 cm⁻¹) functional groups .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks ([M+H]⁺ ≈ 454 m/z) and detect impurities .
Advanced: How can contradictory bioactivity data (e.g., variable IC₅₀ values in antimicrobial assays) be systematically addressed?
Methodological Answer:
- Assay Standardization :
- Use consistent microbial strains (e.g., S. aureus ATCC 25923) and culture conditions (Mueller-Hinton broth, 37°C) .
- Include positive controls (e.g., ciprofloxacin) and normalize results to cell viability (MTT assay) .
- Solubility Adjustments : Pre-dissolve the compound in DMSO (<1% v/v) to avoid solvent interference .
- SAR Analysis : Synthesize analogues (e.g., replacing 4-nitrophenyl with 4-methoxyphenyl) to isolate electronic vs. steric effects on activity .
Advanced: What computational strategies predict binding interactions between this compound and microbial enzyme targets?
Methodological Answer:
- Target Selection : Prioritize enzymes like DNA gyrase (for antibacterial activity) or COX-2 (for anti-inflammatory potential) based on structural homology .
- Docking Simulations :
- Use AutoDock Vina with crystal structures (PDB: 1KZN for DNA gyrase).
- Focus on key residues (e.g., Asp73, Glu50) and validate poses with MD simulations (NAMD, 100 ns) .
- Pharmacophore Mapping : Identify essential features (e.g., sulfone group for H-bonding, nitrophenyl for π-π stacking) .
Advanced: How do substituent electronic effects (e.g., nitro vs. methyl groups) influence reaction kinetics in nucleophilic substitution?
Methodological Answer:
- Hammett Analysis :
- Measure rate constants (k) for analogues with substituents of varying σ values (e.g., 4-NO₂: σ = +0.78; 4-CH₃: σ = -0.17).
- Plot log(k) vs. σ to determine ρ (reaction constant); a positive ρ indicates electron-withdrawing groups accelerate the reaction .
- DFT Calculations : Compare LUMO energies of aryl intermediates to correlate electron deficiency with reactivity .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitro group .
- Moisture Control : Use desiccants (silica gel) and inert atmospheres (N₂) to avoid hydrolysis of the sulfone moiety .
- Stability Monitoring : Perform periodic HPLC analyses (every 6 months) to detect degradation products (e.g., sulfonic acid derivatives) .
Advanced: How can regioselectivity challenges during imidazole ring functionalization be overcome?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 4-position .
- Metal-Catalyzed Cross-Coupling : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at the 5-position of the thienoimidazole core .
- Kinetic vs. Thermodynamic Control : Optimize reaction time (shorter for kinetic products) and temperature (higher for thermodynamic products) .
Advanced: What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?
Methodological Answer:
- Cell-Based Assays :
- RAW 264.7 Macrophages : Measure NO production (Griess reagent) after LPS stimulation to assess COX-2 inhibition .
- ELISA : Quantify TNF-α/IL-6 levels in supernatant .
- Enzyme Inhibition : Test IC₅₀ against recombinant COX-2 using a colorimetric assay (Cayman Chemical Kit) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
